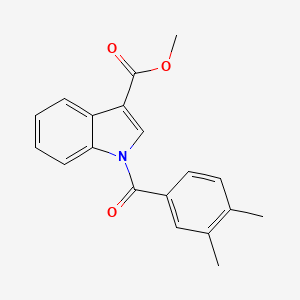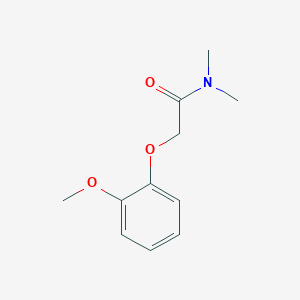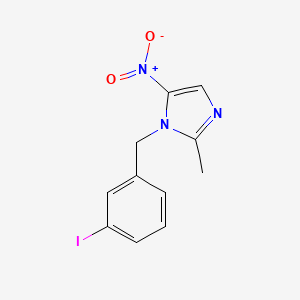
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly known as Acetochlor, is a widely used selective herbicide. It is a member of the chloroacetanilide family of herbicides and is primarily used to control various annual grass and broadleaf weeds in corn, soybean, cotton, and other crops. Acetochlor is known for its effectiveness, low toxicity, and low environmental impact.
Mecanismo De Acción
Acetochlor works by inhibiting the biosynthesis of fatty acids in plants. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By inhibiting ACC, Acetochlor prevents the formation of fatty acids, which are essential for plant growth and development. This leads to the death of the targeted weeds.
Biochemical and Physiological Effects
Acetochlor has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target organisms, such as aquatic plants and animals. Acetochlor can accumulate in soil and water, leading to long-term environmental impact. In addition, Acetochlor can also affect the microbial community in soil, which can have negative effects on soil fertility and plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetochlor is widely used in laboratory experiments due to its effectiveness, low toxicity, and low environmental impact. It is a valuable tool for studying plant physiology and biochemistry. However, its use in laboratory experiments is limited by its potential negative effects on non-target organisms and the environment. Therefore, it is important to use Acetochlor with caution and follow proper safety protocols.
Direcciones Futuras
There are several future directions for the study of Acetochlor. One area of research is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the molecular mechanisms of Acetochlor's herbicidal properties. This can lead to the development of new herbicides with improved selectivity and efficacy. Finally, the study of Acetochlor's potential use as an anti-cancer agent is an area of research that has promising results and warrants further investigation.
Conclusion
Acetochlor is a widely used selective herbicide that has been extensively studied for its herbicidal properties and potential use as an anti-cancer agent. Its mechanism of action involves inhibiting the biosynthesis of fatty acids in plants, leading to the death of targeted weeds. While Acetochlor has low toxicity to humans and animals, its use can have negative effects on non-target organisms and the environment. Future research on Acetochlor should focus on the development of new herbicides with improved selectivity and efficacy and the study of its potential use as an anti-cancer agent.
Métodos De Síntesis
Acetochlor is synthesized by reacting 2,4-dichloro-6-methylphenol with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with 3-chloroaniline to form Acetochlor. The synthesis method is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
Acetochlor has been extensively studied for its herbicidal properties. It is widely used in agriculture to control various weeds in corn, soybean, cotton, and other crops. In addition to its use as a herbicide, Acetochlor has also been studied for its potential use as an anti-cancer agent. Studies have shown that Acetochlor can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-5-11(17)7-13(18)15(9)21-8-14(20)19-12-4-2-3-10(16)6-12/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKYPVLFRIFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)


![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)